molecular formula C6H7BrO4 B1284091 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66145-20-8

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1284091
CAS RN: 66145-20-8
M. Wt: 223.02 g/mol
InChI Key: VOYYXPWHYIYFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Dibromomeldrum’s acid, is a pharmaceutical intermediate. It can be used in the preparation of the antifolate drug Pemetrexed disodium .


Synthesis Analysis

The synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved by bromination of Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), which is commercially available, with Bromine in the presence of Potassium Hydroxide or Sodium Hydroxide . Another method involves the bromination of isopropyl malonate .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is C6H11BrO2. The InChI string is InChI=1S/C6H11BrO2/c1-6(2)8-3-5(7)4-9-6/h5H,3-4H2,1-2H3 and the SMILES string is CC1©OCC(CO1)Br .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is 195.05 g/mol. It has a topological polar surface area of 18.5 Ų. It has no hydrogen bond donors and two hydrogen bond acceptors. It has no rotatable bonds. Its exact mass and monoisotopic mass are 193.99424 g/mol .

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex molecules that are essential in the development of new drugs. For example, it can be used to prepare antifolate agents like pemetrexed disodium, which are crucial in cancer treatment .

Herbicide Development

In the agricultural sector, this compound serves as a precursor in the synthesis of herbicides. Its bromine atom can be strategically replaced or utilized in reactions to create compounds that inhibit the growth of unwanted plants, thereby protecting crops and increasing yield .

Colorant Production

The chemical structure of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione makes it suitable for the synthesis of colorants. Its derivatives can be used to develop dyes with specific properties for use in textiles, inks, and coatings, enhancing the color quality and durability .

Dye Manufacturing

This compound is also involved in the production of dyes. It can undergo various chemical reactions to produce dye intermediates, which are then processed further to create dyes with desired shades and fastness properties for industrial applications .

Polymer Additives

In the field of polymer chemistry, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is used to synthesize additives that modify the properties of polymers. These additives can improve the thermal stability, mechanical strength, or flame retardancy of polymers, making them more versatile for different applications .

Organic Synthesis

Due to its adequate acidity and steric rigidity, this compound is widely employed in organic synthesis, particularly in reactions involving multiple carbon-carbon bond formations. It’s a valuable building block in the construction of complex organic molecules .

Photochromic Materials

The compound’s structure is conducive to the development of photochromic materials. These materials change color in response to light, and are used in various applications such as sunglasses, optical devices, and smart windows .

properties

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYYXPWHYIYFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565310
Record name 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

66145-20-8
Record name 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.